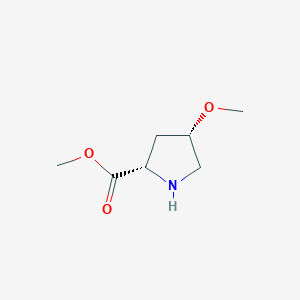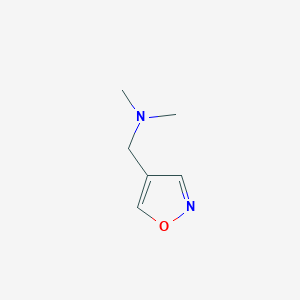
氟吡甲草酯
概述
描述
Flufenpyr-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of flufenpyr with ethanol. It is primarily used as a contact herbicide for the control of broad-leaved weeds. The compound acts as a protoporphyrinogen oxidase inhibitor, causing protoporphyrins to accumulate, which damages the membrane structure and cellular function .
科学研究应用
Flufenpyr-ethyl has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on plant physiology, particularly its role as a herbicide.
Medicine: Research is ongoing to explore its potential effects on human health, including its endocrine-disrupting properties.
Industry: Flufenpyr-ethyl is used in agriculture to control broad-leaved weeds in crops like corn, soybean, sugarcane, potatoes, and wheat
作用机制
Target of Action
Flufenpyr-ethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .
Mode of Action
Flufenpyr-ethyl acts as a PPO inhibitor . It interferes with the action of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and disrupt cellular function .
Biochemical Pathways
The inhibition of PPO by flufenpyr-ethyl affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrins due to PPO inhibition leads to the production of reactive oxygen species, causing oxidative damage to cell membranes .
Result of Action
The primary result of flufenpyr-ethyl’s action is the disruption of cell membranes . The accumulation of protoporphyrins leads to membrane damage and impaired cellular function . This results in the death of broad-leaved weeds, making flufenpyr-ethyl an effective contact herbicide .
Action Environment
The efficacy and stability of flufenpyr-ethyl can be influenced by various environmental factors. It is known that flufenpyr-ethyl is used as a contact herbicide for the control of broad-leaved weeds in a variety of crops , suggesting that its efficacy may be influenced by factors such as the type of crop, the presence of weeds, and environmental conditions
生化分析
Biochemical Properties
Flufenpyr-ethyl interacts with the enzyme protoporphyrinogen oxidase, inhibiting its function . This interaction leads to the accumulation of protoporphyrins, which can damage the membrane structure and cellular function . It also interacts with Cytochrome P450 4F12, an enzyme involved in leukotriene B4 omega-hydroxylation and arachidonic acid omega-hydroxylation .
Cellular Effects
Flufenpyr-ethyl’s impact on cells is primarily through its inhibition of protoporphyrinogen oxidase. This leads to an accumulation of protoporphyrins, which can cause damage to the membrane structure and cellular function
Molecular Mechanism
Flufenpyr-ethyl exerts its effects at the molecular level primarily through its inhibition of the enzyme protoporphyrinogen oxidase . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and cellular function
Dosage Effects in Animal Models
The effects of Flufenpyr-ethyl can vary with different dosages in animal models .
Metabolic Pathways
Flufenpyr-ethyl is involved in the metabolic pathway of protoporphyrinogen oxidase
准备方法
Flufenpyr-ethyl is synthesized through the esterification of flufenpyr with ethanol. The reaction involves the condensation of the carboxy group of flufenpyr with ethanol under acidic conditions to form the ethyl ester . Industrial production methods typically involve large-scale esterification processes, ensuring high purity and yield of the final product .
化学反应分析
Flufenpyr-ethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flufenpyr acid.
Reduction: Reduction reactions can convert flufenpyr-ethyl to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include flufenpyr acid, flufenpyr alcohol, and substituted derivatives of flufenpyr .
相似化合物的比较
Flufenpyr-ethyl is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Acifluorfen-sodium: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Bifenox: A diphenylether herbicide with similar mechanisms of action.
Fluoroglycofen-ethyl: Another herbicide that inhibits protoporphyrinogen oxidase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Flufenpyr-ethyl is particularly noted for its effectiveness in controlling broad-leaved weeds and its unique chemical structure .
属性
IUPAC Name |
ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUAYCRATWAJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034618 | |
| Record name | Flufenpyr-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188489-07-8 | |
| Record name | Flufenpyr-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188489-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenpyr-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188489078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenpyr-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUFENPYR-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is flufenpyr-ethyl metabolized in mammals, and are there any species-related differences?
A1: [, ] Flufenpyr-ethyl is primarily metabolized through ester cleavage, resulting in the formation of S-3153acid as the major metabolite. This process occurs mainly in the intestinal contents, blood, and liver. While both rats and mice exhibit similar metabolic pathways, mice tend to excrete a higher proportion of metabolites in their urine compared to rats.
Q2: What in vitro studies were conducted to understand the metabolism of flufenpyr-ethyl, and what were the key findings?
A2: [] Researchers investigated flufenpyr-ethyl metabolism in vitro using rat stomach and intestinal contents, as well as blood and liver S9 fractions (postmitochondrial supernatant fractions). The most significant metabolite formation (S-3153acid) was observed in the presence of intestinal contents and liver S9 fractions. This highlights the role of these tissues in the rapid metabolism of the compound via ester cleavage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)


![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)



![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)


